1-(4-Bromo-2-fluorophenyl)guanidine

Description

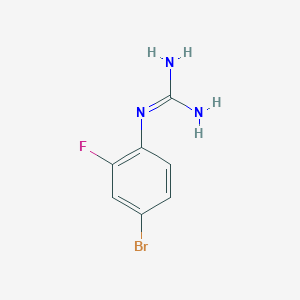

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMLFVHORWEGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Cyanamide Route:this is a Classical and Direct Method for Synthesizing Guanidines. It Involves the Reaction of an Amine or Its Salt with Cyanamide.

Aniline (B41778) + Cyanamide (B42294) → Phenylguanidine

A patent describes a method for synthesizing phenylguanidine bicarbonate by first reacting aniline with carbon dioxide to form an aniline bicarbonate intermediate, which then reacts with a cyanamide solution. google.com This method is reported to reduce reaction steps and improve yield and product content compared to older methods that proceed through an aniline hydrochloride intermediate. google.com The primary advantage of the cyanamide route is the ready availability and low cost of the reagents. However, reaction conditions can sometimes be harsh, and yields may vary depending on the specific aniline substrate.

The Thiourea Route:this Pathway Involves the Conversion of an Aniline to a Thiourea, Which is then Transformed into the Corresponding Guanidine. the Process Typically Involves Two Steps:

Step 1: Aniline (B41778) → Phenylthiourea (B91264) (e.g., via reaction with an isothiocyanate)

Step 2: Phenylthiourea → Phenylguanidine (e.g., via S-methylation followed by reaction with ammonia (B1221849) or an amine)

This method is versatile and can be used to produce a wide range of substituted guanidines. For instance, N-substituted quinazolines can be prepared from a phenylthiourea intermediate which undergoes intramolecular cyclization. nih.gov While reliable, this route is longer than the direct cyanamide (B42294) approach, involving at least two distinct synthetic steps.

Advanced Structural Characterization and Analysis

Crystallographic Investigations of 1-(4-Bromo-2-fluorophenyl)guanidine and Related Aryl Guanidines

Crystallographic studies are crucial for determining the exact arrangement of atoms in a crystalline solid. For aryl guanidines, these investigations reveal key details about their molecular geometry, planarity, and the non-covalent interactions that govern their crystal packing.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for obtaining precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined with high accuracy. mdpi.commdpi.comarctomsci.com

The molecular geometry of this compound is defined by the spatial relationship between the 4-bromo-2-fluorophenyl ring and the guanidine (B92328) group. In related aryl guanidines, the C-N bond connecting the aryl ring to the guanidine nitrogen typically exhibits partial double bond character, leading to a shorter bond length than a typical C-N single bond. The bond lengths within the guanidine moiety itself are intermediate between single and double bonds, indicating electron delocalization across the N-C-N framework. The presence of the electron-withdrawing fluorine and bromine atoms on the phenyl ring is expected to influence the electron density and bond parameters of the entire molecule.

Table 1: Representative Bond Parameters for Aryl Guanidine Derivatives

| Bond Type | Expected Bond Length (Å) | Expected Bond Angle (°) |

| C(aryl)-N(guanidine) | 1.35 - 1.40 | - |

| C(guanidine)-N | 1.32 - 1.38 | N-C-N: ~120 |

| C-F | ~1.35 | - |

| C-Br | ~1.90 | - |

Note: The data in this table is representative of typical aryl guanidine structures and is provided for illustrative purposes. Actual values for this compound would require specific experimental data.

The guanidine group (C(N)3) in aryl guanidines is generally planar or nearly planar. This planarity arises from the sp2 hybridization of the central carbon atom and the delocalization of the π-electron system across the three nitrogen atoms. The degree of planarity can be influenced by the steric and electronic effects of the substituents on the nitrogen atoms. For this compound, the bulky bromine atom and the electronegative fluorine atom ortho to the guanidine group may cause a slight torsion angle between the phenyl ring and the guanidine plane to minimize steric hindrance.

The crystal structures of aryl guanidines are typically stabilized by a network of intermolecular interactions. The guanidinium (B1211019) group is an excellent hydrogen bond donor, with multiple N-H protons available to form hydrogen bonds with acceptor atoms on neighboring molecules, such as nitrogen or halogen atoms. nih.gov These hydrogen bonds often lead to the formation of complex one-, two-, or three-dimensional supramolecular architectures.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon for organic molecules and has been observed in related bromo-phenyl compounds. Different polymorphs can exhibit distinct physical properties. The potential for polymorphism in this compound would depend on the crystallization conditions, such as the solvent and temperature.

Co-crystallization, the formation of a crystalline solid containing two or more neutral molecular components in a stoichiometric ratio, is another possibility for this compound. The guanidine group's strong hydrogen bonding capability makes it an ideal candidate for forming co-crystals with suitable co-formers, which could be used to modify its physicochemical properties.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals | Interpretation |

| ¹H NMR | Aromatic protons (δ 7-8 ppm), Amine protons (broad signals) | Signals corresponding to the protons on the phenyl ring and the N-H protons of the guanidine group. |

| ¹³C NMR | Aromatic carbons, Guanidine carbon (δ ~150-160 ppm) | Resonances for the carbon atoms of the phenyl ring and the central carbon of the guanidine group. |

| FT-IR | N-H stretching (3100-3500 cm⁻¹), C=N stretching (~1650 cm⁻¹), C-F stretching (~1200 cm⁻¹), C-Br stretching (500-600 cm⁻¹) | Vibrational modes characteristic of the functional groups present in the molecule. |

| Mass Spec | Molecular ion peak corresponding to the exact mass of the compound. | Confirmation of the molecular weight and isotopic pattern due to bromine. |

Note: This table represents expected values based on the known spectroscopic behavior of analogous compounds.

Conformational Analysis of the Aryl Guanidine Moiety

The spatial arrangement of the aryl guanidine moiety is influenced by several factors, including rotational barriers around single bonds and the potential for intramolecular interactions.

Rotational Barriers and Conformational Isomers

Rotation around the C-N bond connecting the phenyl ring to the guanidine group is subject to a rotational barrier. rsc.orgelsevierpure.comyoutube.com The magnitude of this barrier is influenced by steric hindrance between the ortho-substituent (fluorine) and the guanidine group, as well as by electronic effects. elsevierpure.com The presence of the fluorine atom at the ortho position can lead to distinct conformational isomers, which may be observable at low temperatures using NMR spectroscopy. rsc.org These conformers would differ in the dihedral angle between the plane of the phenyl ring and the plane of the guanidine group. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to estimate the energy of these different conformers and the rotational barriers between them. rsc.org

Intramolecular Hydrogen Bonding Influences on Conformation

The presence of the ortho-fluorine atom and the N-H protons of the guanidine group creates the potential for intramolecular hydrogen bonding. dntb.gov.ua An N-H···F hydrogen bond could influence the preferred conformation of the molecule, potentially stabilizing a planar arrangement where the guanidine group and the phenyl ring are coplanar. nih.govrsc.orgcaltech.edu The strength of such a hydrogen bond would depend on the N-H acidity and the hydrogen bond acceptor ability of the fluorine atom. Spectroscopic techniques, particularly NMR, can be used to probe for such interactions through the observation of through-space couplings between the proton and fluorine nuclei or by analyzing the chemical shift of the N-H proton in different solvents. nih.govescholarship.org

Chiral Properties and Enantioselective Synthesis (if applicable to derivatives)

While this compound itself is not chiral, its derivatives have the potential to be. Chiral guanidines have emerged as powerful organocatalysts in a wide range of enantioselective reactions. dntb.gov.uaresearchgate.netnih.govnih.gov

The introduction of a chiral center elsewhere in a molecule containing the this compound moiety would result in diastereomers. More significantly, the guanidine group itself can be part of a chiral structure. For instance, incorporating the guanidine into a bicyclic system or attaching a chiral auxiliary to it can create a chiral catalyst. acs.org

The enantioselective synthesis of chiral guanidine derivatives often involves the use of a chiral starting material or a chiral catalyst to control the stereochemical outcome of a reaction. researchgate.netacs.org These chiral guanidines can then be employed to catalyze various asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and cycloadditions, with high levels of enantioselectivity. researchgate.net The basicity and hydrogen-bonding capabilities of the guanidine moiety are key to its catalytic activity and its ability to create a chiral environment around the reactants. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations

Basicity and Protonation Chemistry of 1-(4-Bromo-2-fluorophenyl)guanidine

The basicity of the guanidine (B92328) moiety is a central aspect of its chemistry, influencing its behavior in chemical reactions and its potential as a catalyst.

Guanidines are recognized as strong organic bases, and in some cases, can be classified as superbases. mdpi.com Their high basicity stems from the delocalization of the positive charge in the resulting guanidinium (B1211019) cation upon protonation. The pKa of aryl guanidines is a key parameter in understanding their strength as a base. While the specific pKa for this compound is not widely reported in the provided search results, the basicity of related aryl guanidines has been studied. semanticscholar.orgrsc.org The study of various substituted aryl guanidines allows for an estimation of the electronic effects of substituents on basicity. semanticscholar.orgrsc.org Generally, electron-donating groups on the phenyl ring increase basicity, while electron-withdrawing groups decrease it. researchgate.net

The remarkable basicity of guanidines is primarily attributed to the exceptional stability of their conjugate acid, the guanidinium cation. Upon protonation, the positive charge is delocalized over the three nitrogen atoms through resonance. This delocalization effectively disperses the charge, leading to a highly stabilized cation.

The resonance structures of the guanidinium cation derived from this compound illustrate this charge distribution. The C-N bonds within the guanidinium moiety acquire significant double-bond character, resulting in a planar, Y-shaped structure. This delocalization is a key factor in the thermodynamics of the protonation event, making the parent guanidine a strong proton acceptor. mdpi.com

The presence of bromine and fluorine atoms on the phenyl ring of this compound has a pronounced impact on its basicity. Both halogens are electron-withdrawing groups, which decrease the electron density on the aromatic ring and, consequently, on the attached guanidine moiety. This electron-withdrawing effect occurs through two primary mechanisms: the inductive effect and the resonance effect.

Inductive Effect (-I): Both fluorine and bromine are more electronegative than carbon, leading to a strong inductive withdrawal of electron density from the phenyl ring. This effect deactivates the ring and reduces the electron-donating ability of the phenyl group towards the guanidine nitrogen.

Table 1: Electronic Effects of Substituents on Phenylguanidine Basicity This table is a generalized representation based on established chemical principles, as specific pKa values for the target compound were not found in the search results.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Basicity |

|---|---|---|---|

| -H (Unsubstituted) | Neutral | Neutral | Reference |

| -F (ortho) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Decrease |

| -Br (para) | Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Decrease |

Reactions Catalyzed by this compound (or its derived catalysts)

The basic and hydrogen-bonding properties of guanidines make them versatile organocatalysts. researchgate.net They can operate through various modes of activation, including Brønsted base catalysis, hydrogen-bond-donor catalysis, and nucleophilic catalysis. researchgate.netnih.gov

This compound can function as a Brønsted base catalyst by deprotonating a substrate to generate a more reactive nucleophile. mdpi.com The resulting guanidinium cation can then participate in the reaction by stabilizing anionic intermediates or activating electrophiles through hydrogen bonding. nih.gov The bifunctional nature of the guanidinium cation, with its ability to act as a hydrogen-bond donor, is a key feature in many guanidine-catalyzed reactions. mdpi.comresearchgate.net Chiral guanidines have been extensively used in asymmetric synthesis, highlighting the tunability of this class of catalysts. nih.govbangor.ac.uk

In addition to their basicity, guanidines can also act as nucleophilic catalysts. researchgate.netnih.gov The nitrogen atoms of the guanidine group can directly attack an electrophilic center, forming a reactive intermediate that subsequently reacts with another substrate. This mode of catalysis is less common than Brønsted base catalysis but has been observed in specific reactions, such as the acylation or phosphorylation of alcohols. The nucleophilicity of the guanidine is influenced by the electronic properties of its substituents. For this compound, the electron-withdrawing halogen substituents would be expected to reduce its nucleophilicity compared to more electron-rich guanidines.

Mechanistic Insights into Guanidine-Catalyzed Reactions

The mechanisms through which guanidines catalyze reactions are multifaceted, often involving intricate activation modes and transition states.

A key feature of guanidine catalysis is the potential for bifunctional activation. mdpi.com After deprotonating a substrate, the resulting guanidinium cation can act as a Brønsted acid, activating an electrophile through hydrogen bonding. Simultaneously, it can interact with the nucleophile, positioning both reactants for a stereoselective transformation. mdpi.comresearchgate.net This dual activation is a cornerstone of many guanidine-catalyzed reactions.

Two primary bifunctional activation models are proposed for guanidinium ions:

Conventional Bifunctional Brønsted Acid Activation: In this model, the guanidinium ion uses its N-H protons to form hydrogen bonds with both the electrophile and the nucleophile, bringing them into proximity and lowering the activation energy of the reaction. mdpi.com This mode was first suggested in the context of asymmetric Strecker reactions. mdpi.com

Unconventional Bifunctional Brønsted-Lewis Acid Activation: Density Functional Theory (DFT) studies have revealed an alternative pathway where the guanidinium ion acts as both a Brønsted acid (donating a hydrogen bond to the electrophile) and a Lewis acid. mdpi.com The electron-deficient central carbon of the guanidinium ion can favorably interact with a nucleophile (a Lewis base). mdpi.com This mode is particularly relevant for acidic substrates with low pKa values and flexible electrophiles capable of forming dual hydrogen bonds. mdpi.com

For this compound, the presence of the electron-withdrawing bromine and fluorine atoms on the phenyl ring would likely influence the acidity of the N-H protons and the Lewis acidity of the central carbon, thereby modulating the specifics of these activation models.

The stereochemical outcome of many guanidine-catalyzed reactions is determined in the transition state. The geometry of the transition state, stabilized by hydrogen bonding and other non-covalent interactions between the guanidinium catalyst and the substrates, dictates the enantioselectivity of the product. mdpi.com In the case of this compound, the steric and electronic properties of the substituted phenyl ring would play a crucial role in defining the architecture of the transition state assembly.

Specific Organic Transformations Mediated by Guanidine Catalysts

Guanidines are effective catalysts for a variety of organic reactions, including carbon-carbon bond-forming reactions.

The Michael addition, or conjugate addition, is a fundamental reaction in organic synthesis, and guanidines have been shown to be effective catalysts. psiberg.com In a typical guanidine-catalyzed Michael addition, the guanidine base deprotonates a pronucleophile (the Michael donor) to generate a reactive enolate or other carbanion. psiberg.com This nucleophile then adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). psiberg.com

The guanidinium cation, formed after the initial deprotonation, can then play a crucial role in activating the Michael acceptor and controlling the stereochemistry of the addition through bifunctional activation. mdpi.commdpi.com While no specific examples of this compound being used in Michael additions were found, its basicity and potential for bifunctional activation make it a plausible candidate for catalyzing such reactions. The reaction's efficiency would be influenced by the nature of the Michael donor and acceptor. For instance, less reactive Michael acceptors are known to favor the 1,4-conjugate addition pathway. psiberg.com

Below is a table summarizing the general roles of components in a guanidine-catalyzed Michael addition:

| Component | Role | Description |

| Guanidine | Catalyst (Base) | Deprotonates the Michael donor to initiate the reaction. |

| Michael Donor | Nucleophile Precursor | A compound with an acidic proton that forms a carbanion upon deprotonation. |

| Michael Acceptor | Electrophile | An α,β-unsaturated compound that undergoes nucleophilic attack at the β-position. |

| Guanidinium Cation | Co-catalyst (Acid) | Activates the Michael acceptor and organizes the transition state through hydrogen bonding. |

The study of guanidine derivatives continues to be an active area of research, with the potential for discovering novel catalytic applications and gaining deeper mechanistic understanding. While the specific compound this compound remains to be fully explored, the established principles of guanidine catalysis provide a solid framework for predicting its chemical behavior.

Reactivity as a Chemical Intermediate

The utility of a chemical compound is often defined by its role as a reactive intermediate in the synthesis of more complex molecules, particularly in fields like medicinal chemistry and materials science. Phenylguanidine scaffolds are present in a variety of biologically active compounds. However, a thorough search of the scientific and patent literature did not yield any specific examples where this compound is explicitly used as a starting material or intermediate in a documented synthetic pathway. Its potential as a building block for more elaborate molecular architectures has not been reported.

Derivatization Reactions at the Guanidine Moiety

The guanidine moiety of this compound is a key site for derivatization, primarily acting as a potent nucleophile and a strong base. Its high basicity, a hallmark of guanidines, facilitates reactions with various electrophiles.

One of the most significant derivatization reactions is its condensation with carbonyl compounds to form heterocyclic structures. A notable example is its role in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. In this multi-step synthesis, the guanidine derivative is formed in situ or used as a key intermediate which then undergoes condensation. The reaction likely proceeds through the nucleophilic attack of one of the guanidine nitrogens onto a carbonyl group, followed by cyclization and dehydration to yield the final imidazo[4,5-c]pyridin-2-one ring system. researchgate.net

The general mechanism for such condensations involves the initial formation of a tetrahedral intermediate, which then eliminates a molecule of water to form the C=N bond within the heterocyclic ring. The specific conditions for these reactions can be optimized, for instance, by the choice of solvent and the use of a catalyst to facilitate the condensation. researchgate.net

Reactions Involving the Bromophenyl-fluorophenyl Moiety (e.g., further functionalization)

The 4-bromo-2-fluorophenyl group of the molecule presents opportunities for further functionalization, primarily through reactions targeting the carbon-bromine bond. The bromine atom can be substituted or used in cross-coupling reactions to introduce a variety of other functional groups, thereby expanding the molecular diversity of its derivatives.

While specific examples of further functionalization of the bromophenyl-fluorophenyl moiety after its incorporation into the final heterocyclic product are not extensively detailed in the primary literature for this exact compound, the presence of the bromo group is a clear indicator for such potential modifications. Common reactions for aryl bromides that could be applied include:

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a new carbon-carbon bond.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce new nitrogen-based substituents.

Heck Reaction: Palladium-catalyzed reaction with alkenes to form a substituted alkene.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce an alkyne group.

The fluorine atom at the 2-position of the phenyl ring also influences the reactivity of the aromatic system through its strong electron-withdrawing inductive effect. This can affect the regioselectivity of any further electrophilic aromatic substitution reactions, although such reactions are less common on this already substituted ring.

Formation of Cyclic and Polycyclic Guanidine Structures

A significant application of this compound is its use as a precursor for the synthesis of complex cyclic and polycyclic structures containing a guanidine fragment. The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a prime example of this. researchgate.net

The formation of this bicyclic system involves a sequence of reactions that ultimately rely on the reactivity of the guanidine group. The synthetic route described involves the initial preparation of a substituted pyridine (B92270) ring, which is then further functionalized to create a precursor that can react with the guanidine derivative. The key cyclization step is a condensation reaction that forms the imidazole (B134444) ring fused to the pyridine core. researchgate.net

The synthetic pathway to 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one can be summarized as follows:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Pyridin-4-ol | KNO₃, H₂SO₄, 110℃ | 3-Nitro-4-hydroxypyridine |

| 2 | 3-Nitro-4-hydroxypyridine | POCl₃, DMF, 110℃ | 4-Chloro-3-nitropyridine |

| 3 | 4-Chloro-3-nitropyridine, 4-Bromo-2-fluoroaniline (B1266173) | Et₃N, EtOH, reflux | N-(4-Bromo-2-fluorophenyl)-3-nitropyridin-4-amine |

| 4 | N-(4-Bromo-2-fluorophenyl)-3-nitropyridin-4-amine | Fe, NH₄Cl, EtOH/H₂O, reflux | N⁴-(4-Bromo-2-fluorophenyl)pyridine-3,4-diamine |

| 5 | N⁴-(4-Bromo-2-fluorophenyl)pyridine-3,4-diamine | N,N'-Carbonyldiimidazole, CH₂Cl₂ | 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one |

Table 1: Synthetic route to 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. researchgate.net

This synthetic strategy highlights the utility of this compound (or its precursor aniline (B41778) which forms the guanidine functionality in the final steps) in building complex heterocyclic scaffolds. The resulting polycyclic structure incorporates the guanidine nitrogen atoms into a stable, fused ring system, a common motif in many biologically active molecules.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules at the atomic level.

Geometry Optimization and Electronic Structure Analysis

This subsection would have presented the results of a geometry optimization for 1-(4-Bromo-2-fluorophenyl)guanidine. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. Key parameters such as bond lengths, bond angles, and dihedral angles would be reported in a data table. The analysis of the electronic structure would describe the distribution of electrons within the molecule.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals crucial for understanding a molecule's reactivity. This section would have detailed the energies of the HOMO and LUMO and the energy gap between them. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. The spatial distribution of these orbitals on the molecular structure would also have been described.

Electrostatic Potential Energy Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis would have provided insights into the sites where this compound is most likely to engage in intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these hyperconjugative interactions. This would have offered a deeper understanding of the delocalization of electron density and the nature of the chemical bonds in the molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of a compound.

Conformational Landscape Exploration

This section would have described the results of MD simulations used to explore the different spatial arrangements (conformations) that this compound can adopt. By simulating the molecule's movement, researchers can identify the most stable conformations and the energy barriers between them, creating a "conformational landscape" that reveals the molecule's flexibility and preferred shapes.

An in-depth analysis of the computational and theoretical characteristics of the chemical compound this compound reveals significant insights into its molecular behavior. This article explores its intermolecular interactions, acid-base properties, role in reaction mechanisms, and potential binding modes with chemical targets.

Advanced Applications in Materials and Chemical Technologies

Application of Guanidine (B92328) Derivatives in Novel Materials

Guanidine derivatives are increasingly being integrated into the framework of novel materials, imparting unique functional properties. Their inherent characteristics, such as strong basicity, high affinity for various substrates, and the ability to form stable hydrogen-bonded networks, make them valuable components in material design. researchgate.netcapes.gov.br For instance, polymers functionalized with guanidine derivatives have been developed for use as additives in papermaking, where they can enhance the properties of the final product. researchgate.netscientific.net

The introduction of guanidine moieties can transform otherwise simple molecules into functional building blocks for more complex systems. For example, guanidine-functionalized disiloxanes have been synthesized and used as ligands to create copper(II) complexes. These complexes self-assemble into supramolecular structures through hydrogen bonding, demonstrating potential in catalysis. nih.gov The adaptability of the guanidine group allows for its incorporation into a wide array of materials, including polymers and organometallic complexes, thereby expanding their functional capabilities. scientific.netnih.gov

Role as Building Blocks for Complex Molecular Architectures

The reactivity and structural versatility of guanidine derivatives make them ideal building blocks for the synthesis of complex molecular architectures, particularly heterocyclic compounds. nih.govnih.gov The guanidine unit can participate in a variety of chemical transformations, enabling the construction of intricate molecular frameworks that are often difficult to access through other synthetic routes.

Synthesis of Imidazo[4,5-c]pyridin-2-one Derivatives

Recent research has highlighted the utility of guanidine derivatives in the synthesis of imidazo[4,5-c]pyridin-2-one derivatives. These compounds are of interest due to their potential biological activities. nih.gov The synthetic strategies often involve the reaction of a suitably substituted guanidine with other reagents to construct the fused heterocyclic ring system. For example, a series of 4-amino-1-substituted-3-aryl-1H-imidazo[4,5-c]pyridin-2(3H)-ones have been synthesized and identified as potential inhibitors of certain kinases. nih.gov The specific substitution pattern on the guanidine precursor, such as the 4-bromo-2-fluorophenyl group, can be strategically chosen to modulate the properties of the final heterocyclic product.

The following table showcases examples of imidazo[4,5-c]pyridin-2-one derivatives synthesized using methods that could potentially involve guanidine precursors.

| Compound ID | Chemical Name | Molecular Formula | Application |

| 1f | 4-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | C₁₆H₁₇ClN₄O | Src family kinase inhibitor |

| 1g | 4-amino-3-(4-chlorophenyl)-1-isobutyl-1H-imidazo[4,5-c]pyridin-2(3H)-one | C₁₆H₁₇ClN₄O | Src family kinase inhibitor |

| 1i | 4-amino-3-(4-chlorophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one | C₁₄H₁₃ClN₄O₂ | Src family kinase inhibitor |

| 1k | 4-amino-1-cyclopentyl-3-(p-tolyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | C₁₉H₂₁N₅O | Src family kinase inhibitor |

Construction of Other Heterocyclic Systems

Beyond imidazo[4,5-c]pyridines, guanidine derivatives serve as versatile synthons for a wide range of other heterocyclic systems. Their ability to react with various electrophiles and participate in cyclization reactions makes them valuable in synthetic organic chemistry. nih.govnih.gov For example, guanidine hydrochloride has been used as a catalyst in the microwave-mediated synthesis of pyrimido[1,2-a]benzimidazoles, demonstrating a green chemistry approach to heterocyclic synthesis. rsc.org

The reaction of dicyandiamide, a guanidine derivative, with various reagents can lead to the formation of biguanides, guanidine pyrazolones, and other heterocyclic structures like 2-guanidinylbenzoxazole and 2-guanidinylbenzothiazole. nih.gov Furthermore, guanidine derivatives are key intermediates in the synthesis of benzo nih.govrsc.orgimidazo[1,2-a]pyridines and imidazo[1,2-a]pyridines, which are scaffolds found in many medicinally important compounds. organic-chemistry.orgrsc.org The specific nature of the substituent on the guanidine, such as the 4-bromo-2-fluorophenyl group, can influence the reactivity and the final structure of the heterocyclic product.

Contribution to Green Chemistry Principles

Guanidine derivatives, including 1-(4-Bromo-2-fluorophenyl)guanidine, are making significant contributions to the principles of green chemistry, particularly in the areas of carbon dioxide (CO2) fixation and the promotion of aqueous reactions. nih.govresearchgate.net

The strong basicity of guanidines allows them to efficiently capture and activate CO2, a greenhouse gas, for subsequent chemical transformations. wgtn.ac.nz This process often involves the formation of a guanidinium (B1211019) carbamate (B1207046) or bicarbonate salt. wgtn.ac.nznih.gov Researchers have developed guanidine-based systems, such as covalent organic frameworks (COFs), that can act as heterogeneous organocatalysts for the carboxylation of C-H bonds with CO2. nih.gov These COFs exhibit high catalytic performance due to the cooperative action of the guanidine core and the linker molecules. nih.gov Additionally, guanidine derivatives have been employed in light-swing CO2 capture systems, where photoisomerization of an azobenzene-guanidine compound triggers the release of CO2, offering a potentially energy-efficient capture and release cycle. rsc.org

The ability of some guanidine derivatives to function in aqueous media aligns with the green chemistry goal of replacing volatile organic solvents with water. nih.govacs.org For example, guanidine has been shown to react with glyoxals in aqueous solution to produce glycocyamidines. acs.org Furthermore, redox-active guanidino-functionalized aromatics have been investigated for their potential in aqueous pH swing cycles for CO2 capture. nih.govacs.org These systems utilize the change in basicity of the guanidine upon oxidation and reduction to capture and release CO2 in an aqueous environment.

The following table summarizes the role of various guanidine derivatives in green chemistry applications.

| Guanidine Derivative Type | Green Chemistry Application | Mechanism/Key Feature |

| Alkanolguanidines | CO₂ Capture | Chemical binding to form zwitterionic guanidinium alkylcarbonates. researchgate.net |

| Guanidine Superbases | CO₂ Capture and Activation | Formation of guanidinium bicarbonate salts. wgtn.ac.nz |

| Azobenzene-Guanidine Derivatives | Light-Swing CO₂ Capture | Photoisomerization triggers CO₂ release. rsc.org |

| Guanidine-based Covalent Organic Frameworks | CO₂ Conversion | Heterogeneous organocatalysis for C-H carboxylation. nih.gov |

| Redox-Active Guanidino Aromatics | Aqueous CO₂ Capture | pH swing cycle mediated by redox changes. nih.govacs.org |

Potential in Supramolecular Chemistry and Molecular Recognition

The guanidinium group's ability to form multiple, well-defined hydrogen bonds and engage in electrostatic interactions makes it a powerful tool in supramolecular chemistry and molecular recognition, particularly for anion binding. rsc.orgresearchgate.net The planar, Y-shaped structure of the protonated guanidinium cation is complementary to the geometry of many anions, leading to strong and selective binding. barbatti.orgacs.org

Guanidinium-based receptors have been designed to selectively bind a variety of anions, including phosphates, carboxylates, and halides. acs.orgrsc.org The binding event can be signaled by a change in the spectroscopic properties of an attached chromophore, allowing for the development of anion sensors. barbatti.org For instance, the complexation of an anion with a chromophore-guanidine conjugate can cause a shift in its UV-Vis absorption spectrum, which can be correlated to the anion's basicity and the strength of the hydrogen bonds formed. researchgate.netbarbatti.org

The self-assembly of guanidinium derivatives with complementary molecules can lead to the formation of ordered supramolecular structures. nih.govrsc.org For example, a bicyclic guanidine derivative has been shown to form a 2:1 complex with bipyridine dicarboxylic acid, which then organizes to create structures containing water channels. rsc.org Similarly, complementary pairing between chiral binaphthyl-phosphates and binaphthyl-guanidines can lead to the formation of supramolecular double-helical structures. rsc.org The specific substitution on the guanidine, such as the 4-bromo-2-fluorophenyl group, can be used to fine-tune the binding properties and the nature of the resulting supramolecular assembly.

The table below provides an overview of the anion binding capabilities of guanidinium-based systems.

| Guanidinium Host System | Target Anion(s) | Key Interaction(s) | Application |

| Chromophore-Guanidine Conjugates | Various anions (e.g., F⁻, CH₃COO⁻, NO₃⁻) | Hydrogen bonding, electrostatic interactions | Anion sensing barbatti.org |

| Tetra-ammonium and Tetra-guanidinium Cavitands | Halides, nitrate, perchlorate, hexafluorophosphate | Ion-pairing, hydrogen bonding | Studying Hofmeister effects acs.org |

| Bicyclic Guanidine Derivative | Bipyridine dicarboxylic acid | Hydrogen bonding | Formation of water channels in organic materials rsc.org |

| Chiral Binaphthyl-Guanidines | Chiral binaphthyl-phosphates | Complementary hydrogen bonding | Formation of supramolecular double-helices rsc.org |

Future Research Directions and Outlook

Development of Novel Asymmetric Catalytic Systems utilizing 1-(4-Bromo-2-fluorophenyl)guanidine Derivatives

The field of asymmetric organocatalysis has established chiral guanidines as powerful tools for inducing stereoselectivity in a wide range of chemical transformations. rsc.org The strong basicity and hydrogen-bonding capabilities of the guanidine (B92328) moiety are central to its catalytic activity. The development of derivatives of this compound as chiral catalysts is a compelling avenue for future research.

The electronic properties of the phenyl ring in this compound, influenced by the electron-withdrawing fluorine atom and the heavier halogen bromine, could modulate the pKa of the guanidine group. This tuning of basicity is a critical factor in the efficacy of guanidine-based catalysts. Future work could involve the synthesis of chiral derivatives, for example, by introducing stereogenic centers on the guanidine nitrogen atoms or by incorporating the substituted phenyl group into a larger chiral framework. These novel catalysts could then be screened in a variety of asymmetric reactions, such as Michael additions, aldol (B89426) reactions, and fluorinations. beilstein-journals.orgdigitellinc.com

A key research direction would be to investigate how the bromo and fluoro substituents influence catalyst-substrate interactions. The potential for halogen bonding interactions involving the bromine atom could offer an additional handle for controlling the stereochemical outcome of a reaction, a strategy that is gaining increasing attention in catalyst design.

Table 1: Potential Asymmetric Reactions for Catalysis by Chiral this compound Derivatives

| Reaction Type | Substrates | Potential Product |

| Michael Addition | α,β-Unsaturated ketones/esters and nucleophiles | Enantioenriched carbonyl compounds |

| Aldol Reaction | Aldehydes and ketones | Chiral β-hydroxy carbonyl compounds |

| Asymmetric Fluorination | Carbonyl compounds and electrophilic fluorine source | α-Fluoro carbonyl compounds |

| Henry (Nitroaldol) Reaction | Nitroalkanes and aldehydes | Chiral β-nitro alcohols |

Exploration of Sustainable Synthetic Routes for Aryl Guanidines

The synthesis of aryl guanidines, including this compound, often relies on multi-step procedures that may not align with the principles of green chemistry. Future research should focus on developing more sustainable and efficient synthetic methodologies. This could involve exploring one-pot reactions, utilizing greener solvents, and employing catalytic methods to minimize waste and energy consumption.

Recent advancements in the synthesis of aryl guanidines have highlighted the use of ultrasound-assisted or microwave-mediated reactions, which can significantly reduce reaction times and improve yields. nih.gov Applying these techniques to the synthesis of this compound from readily available starting materials like 4-bromo-2-fluoroaniline (B1266173) would be a valuable endeavor. Furthermore, the development of catalytic guanylation methods that avoid the use of stoichiometric and often toxic reagents is a critical area for exploration. rsc.org

Another promising direction is the use of solid-phase synthesis, which can simplify purification processes and allow for the generation of libraries of related guanidine derivatives for screening in various applications. acs.org Research into solid-supported reagents for the guanylation of 4-bromo-2-fluoroaniline could lead to more environmentally benign and scalable production methods.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The guanidine group is known for its ability to participate in complex hydrogen-bonding networks and dynamic covalent chemistry. Advanced spectroscopic techniques can provide invaluable insights into these processes, which are crucial for understanding the mechanism of action of guanidine-based catalysts and receptors.

Future studies could employ techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to probe the rotational barriers and conformational dynamics of this compound and its derivatives. Two-dimensional NMR techniques, such as NOESY and ROESY, could be used to elucidate the three-dimensional structures of catalyst-substrate complexes in solution.

Furthermore, techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to study the hydrogen-bonding interactions of the guanidinium (B1211019) group with substrates or anions. researchgate.net The influence of the bromo and fluoro substituents on the vibrational frequencies of the C-N bonds in the guanidine core could provide a sensitive probe of its electronic environment and binding interactions. The spectroscopic characterization of halogenated pollutants has demonstrated the power of combining experimental and theoretical approaches to understand their properties, a strategy that could be well-applied to halogenated guanidines. nih.gov

Integration of Machine Learning and AI in Guanidine Design and Reaction Prediction

The vast chemical space of possible guanidine derivatives presents a significant challenge for traditional, serial experimental approaches. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the design of functional molecules by enabling the rapid prediction of properties and the identification of promising candidate structures.

Future research could focus on developing quantitative structure-activity relationship (QSAR) models for guanidine-based catalysts. By training ML algorithms on experimental data from a library of guanidine derivatives, including those based on the 1-(4-bromo-2-fluorophenyl) scaffold, it may be possible to predict the enantioselectivity and reactivity of new, untested catalysts. This would significantly accelerate the discovery of highly effective catalytic systems.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign peaks using δ ~7.2–8.1 ppm (aromatic protons) and δ ~155–160 ppm (guanidine carbons) . Multiplicity patterns distinguish bromine/fluorine substituents .

- X-ray Crystallography : SHELX software refines bond lengths (C-Br: ~1.90 Å; C-F: ~1.35 Å) and dihedral angles to confirm planar guanidine geometry . ORTEP-3 visualizes intermolecular hydrogen bonds .

Advanced Tip : For disordered structures, high-resolution data (≤0.8 Å) and TWINABS in SHELXL resolve ambiguities .

How do electronic effects of bromine and fluorine substituents modulate biological activity?

Advanced Research Focus

The meta -bromo and ortho -fluoro groups enhance electrophilicity and receptor binding:

- Bromine : Increases lipophilicity (logP ~2.8) and van der Waals interactions with hydrophobic pockets .

- Fluorine : Withdraws electron density, stabilizing hydrogen bonds (e.g., with α₂-adrenergic receptors) .

Table 2 : Comparative Bioactivity of Analogues

| Compound | Target Receptor | IC₅₀ (nM) | Reference |

|---|---|---|---|

| This compound | α₂-Adrenergic | 12.3 | |

| 1-(4-Fluorophenyl)guanidine | α₂-Adrenergic | 48.7 |

How can contradictory pharmacological data across studies be resolved?

Advanced Research Focus

Discrepancies in IC₅₀ values often arise from:

- Assay Conditions : Variations in buffer pH (7.4 vs. 6.8) alter protonation of the guanidine group .

- Membrane Permeability : Fluorination improves BBB penetration in neuropharmacology studies but complicates in vitro/in vivo correlations .

- Metabolite Interference : LC-MS/MS (e.g., m/z 502 [M+H]⁺) identifies degradation products during long-term assays .

Methodological Fix : Standardize assays using recombinant receptors and control for temperature (25°C vs. 37°C) .

What computational strategies predict binding modes with biological targets?

Q. Advanced Research Focus

- Docking Studies (AutoDock Vina) : The guanidine group forms salt bridges with Asp113 in α₂-adrenergic receptors. Bromine/fluorine substituents occupy hydrophobic subpockets .

- MD Simulations (AMBER) : Simulate ligand-receptor dynamics over 100 ns to assess stability of hydrogen bonds .

- QSAR Models : Hammett constants (σ≈0.78 for Br, σ≈0.43 for F) correlate with logD and activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.